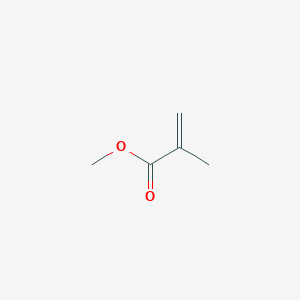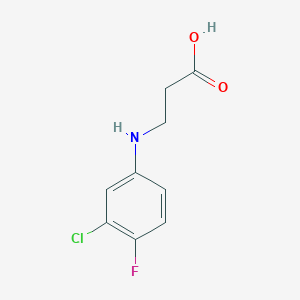
3-(3-Chloro-4-fluorophenylamino)propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-4-fluorophenylamino)propionic acid, also known as CPPA, is a chemical compound that has been studied for its potential use in scientific research. CPPA is a derivative of the amino acid phenylalanine and has been shown to have interesting biochemical and physiological effects.
作用機序
The mechanism of action of 3-(3-Chloro-4-fluorophenylamino)propionic acid involves its interaction with the AMPA receptor. The AMPA receptor is a subtype of glutamate receptor that is involved in fast synaptic transmission. This compound binds to a specific site on the AMPA receptor and inhibits its activity. This results in a reduction in the flow of ions across the membrane, which leads to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have several interesting biochemical and physiological effects. In a study by Li et al., this compound was found to inhibit the growth of human glioblastoma cells in vitro. This suggests that this compound may have potential as an anti-cancer agent. Additionally, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. This suggests that this compound may have potential as a treatment for neurological disorders.
実験室実験の利点と制限
One advantage of using 3-(3-Chloro-4-fluorophenylamino)propionic acid in lab experiments is its selectivity for the AMPA receptor. This allows researchers to investigate the function of this specific receptor without affecting other types of glutamate receptors. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a relatively safe tool for scientific research. However, one limitation of using this compound is its limited solubility in aqueous solutions. This can make it difficult to administer this compound to cells or animals in experiments.
将来の方向性
There are several future directions for research on 3-(3-Chloro-4-fluorophenylamino)propionic acid. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to investigate the potential anti-cancer and neuroprotective effects of this compound in vivo. Finally, more research is needed to investigate the potential use of this compound as a tool for investigating the function of other glutamate receptors.
合成法
The synthesis of 3-(3-Chloro-4-fluorophenylamino)propionic acid involves the reaction of 3-chloro-4-fluoroaniline with ethyl 2-bromoacetate, followed by hydrolysis and decarboxylation. This method was first described in a study by Li et al. in 2012. The yield of this compound was reported to be 54% using this method.
科学的研究の応用
3-(3-Chloro-4-fluorophenylamino)propionic acid has been studied for its potential use in scientific research as a tool to investigate the function of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a crucial role in synaptic plasticity, learning, and memory. This compound has been shown to selectively inhibit the activity of certain glutamate receptors, such as the AMPA receptor, without affecting other types of glutamate receptors. This makes this compound a valuable tool for studying the role of specific glutamate receptors in various physiological processes.
特性
CAS番号 |
114417-22-0 |
|---|---|
分子式 |
C9H9ClFNO2 |
分子量 |
217.62 g/mol |
IUPAC名 |
3-(3-chloro-4-fluoroanilino)propanoic acid |
InChI |
InChI=1S/C9H9ClFNO2/c10-7-5-6(1-2-8(7)11)12-4-3-9(13)14/h1-2,5,12H,3-4H2,(H,13,14) |
InChIキー |
GXYUMSUZNXHJBZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NCCC(=O)O)Cl)F |
正規SMILES |
C1=CC(=C(C=C1NCCC(=O)O)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




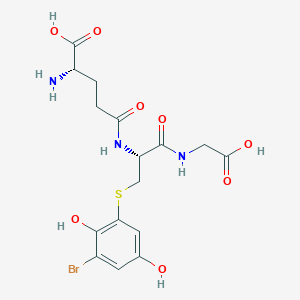

![Methyl 3-[8-(2,2-difluoroethenyl)-13-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B54156.png)
![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonic acid](/img/structure/B54157.png)


![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide](/img/structure/B54162.png)


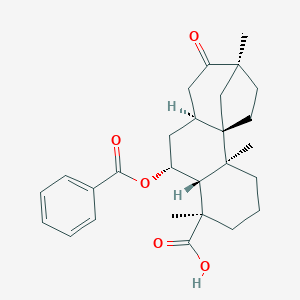
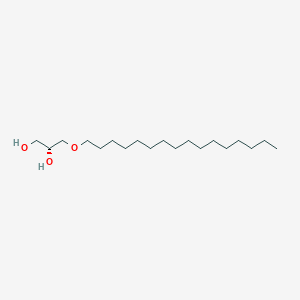
![2-[(2-Aminophenyl)thio]benzoic acid hydrochloride](/img/structure/B54179.png)
